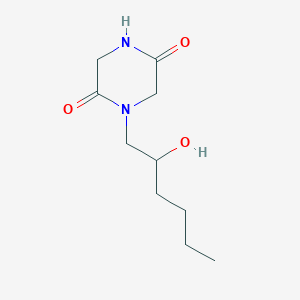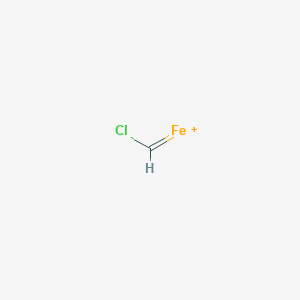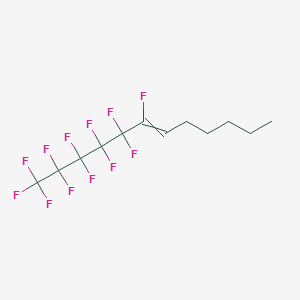
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a dodec-6-ene backbone. This compound is part of a class of chemicals known for their unique properties, such as high thermal stability, chemical inertness, and low surface energy, making them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene typically involves the fluorination of dodec-6-ene using fluorinating agents such as elemental fluorine (F2) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of the reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene can undergo various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be replaced by other substituents under specific conditions.
Addition Reactions: The double bond in the dodec-6-ene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the fluorinated structure.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Addition: Hydrogenation catalysts or halogenating agents can facilitate addition reactions.
Oxidation/Reduction: Strong oxidizing or reducing agents may be required to modify the compound.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield partially fluorinated derivatives, while addition reactions can result in fully saturated or halogenated products.
科学的研究の応用
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging technologies.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and stability.
作用機序
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms imparts unique properties, such as:
Hydrophobicity: The compound is highly hydrophobic, making it useful in applications requiring water repellency.
Chemical Inertness: The strong carbon-fluorine bonds confer resistance to chemical degradation, enhancing the compound’s stability.
Biological Interactions: In biological systems, the compound’s fluorine content can influence interactions with biomolecules, potentially affecting cellular processes and imaging outcomes.
類似化合物との比較
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Another highly fluorinated compound with similar properties but a different carbon backbone.
1,1,1,2,2,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A compound with a similar degree of fluorination but different structural features.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6-Dodecafluorododec-6-ene is unique due to its specific arrangement of fluorine atoms and the presence of a double bond in the dodec-6-ene backbone. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
分子式 |
C12H12F12 |
|---|---|
分子量 |
384.20 g/mol |
IUPAC名 |
1,1,1,2,2,3,3,4,4,5,5,6-dodecafluorododec-6-ene |
InChI |
InChI=1S/C12H12F12/c1-2-3-4-5-6-7(13)8(14,15)9(16,17)10(18,19)11(20,21)12(22,23)24/h6H,2-5H2,1H3 |
InChIキー |
QSMWTZRYLVVETD-UHFFFAOYSA-N |
正規SMILES |
CCCCCC=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Ethylsulfanyl)-5-phenyl-2H-1,3-dithiol-2-yl]piperidine](/img/structure/B14367305.png)
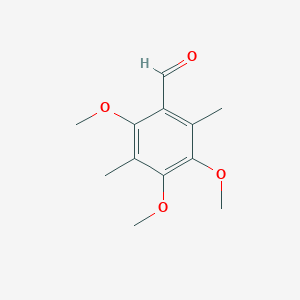
![2-(Furan-2-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B14367315.png)
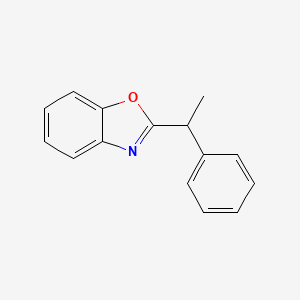
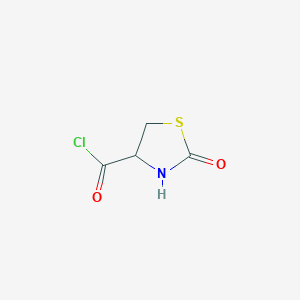
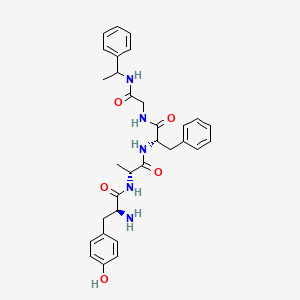

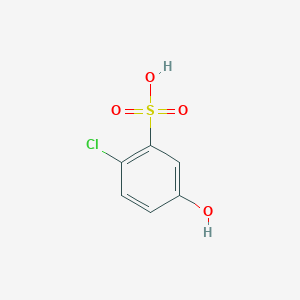
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
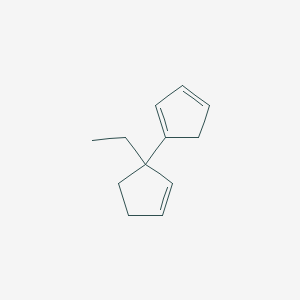
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
